molecular formula C7H13NO2 B1342041 1-Ethylpyrrolidine-3-carboxylic acid CAS No. 5370-36-5

1-Ethylpyrrolidine-3-carboxylic acid

Cat. No. B1342041
CAS RN: 5370-36-5
M. Wt: 143.18 g/mol
InChI Key: PABPPMMBRRZHKA-UHFFFAOYSA-N
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Description

1-Ethylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 . It is used for research purposes.


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 1-Ethylpyrrolidine-3-carboxylic acid, has been a topic of interest in drug discovery . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-Ethylpyrrolidine-3-carboxylic acid consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives, including 1-Ethylpyrrolidine-3-carboxylic acid, has been studied in the context of forming new P–C/P–OC bonds . The influence of steric factors on biological activity has also been investigated, describing the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethylpyrrolidine-3-carboxylic acid include a boiling point of 243.6±33.0 °C (Predicted), a density of 1.104±0.06 g/cm3 (Predicted), and a pKa of 3.86±0.20 (Predicted) .

Scientific Research Applications

Role in Drug Discovery

The five-membered pyrrolidine ring, which is a part of “1-Ethylpyrrolidine-3-carboxylic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Use in Bioactive Molecules

Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature . These molecules have target selectivity, indicating that “1-Ethylpyrrolidine-3-carboxylic acid” could potentially be used in the development of such bioactive molecules .

Influence on Biological Activity

The structure of “1-Ethylpyrrolidine-3-carboxylic acid” can influence biological activity. For example, the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Role in Asymmetric Organocatalysis

Substituted chiral pyrrolidines, such as “1-Ethylpyrrolidine-3-carboxylic acid”, represent one of the most common heterocyclic structural motifs present in biologically active natural and synthetic compounds . This scaffold also plays a crucial role as a building block in organic synthesis and characterizes the structure of many ligands .

Use in the Synthesis of Organocatalysts

Recent advances in the asymmetric synthesis of organocatalysts have highlighted the use of proline and its derivatives, including "1-Ethylpyrrolidine-3-carboxylic acid" . These organocatalysts have been used for the asymmetric functionalization of aldehydes .

Safety and Hazards

The safety and hazards of 1-Ethylpyrrolidine-3-carboxylic acid are not well-documented. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions in the study of 1-Ethylpyrrolidine-3-carboxylic acid and other pyrrolidine derivatives involve the design of new compounds with different biological profiles . This includes the development of new methods for novel bond transformations, use of reagents that avoid the generation of exogenous waste, and use of feedstocks that are less activated .

properties

IUPAC Name

1-ethylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABPPMMBRRZHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601472
Record name 1-Ethylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpyrrolidine-3-carboxylic acid

CAS RN

5370-36-5
Record name 1-Ethylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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